Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate
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Overview
Description
1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) is a chemical compound with the molecular formula C9H12O2. It is a methyl ester derivative of 1,3-cyclohexadiene-1-carboxylic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) typically involves the esterification of 1,3-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene-1-carboxylic acid: The parent acid of the ester.
2-Methyl-1,3-cyclohexadiene: A similar compound lacking the ester group.
Methyl 1,3-cyclohexadiene-1-carboxylate: Another ester derivative with a different substitution pattern.
Uniqueness
1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) is unique due to the presence of both the cyclohexadiene ring and the ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 2-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3,5H,4,6H2,1-2H3 |
InChI Key |
ZVEDREUHBRZJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC=C1)C(=O)OC |
Origin of Product |
United States |
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